Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate belongs to the pyrrolopyridine class of compounds, specifically the 7-azaindole derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to naturally occurring indoles and purines, making them valuable scaffolds for developing bioactive molecules. [, , , , , ]
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. Its molecular formula is , and it has a molecular weight of approximately 176.17 g/mol .
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its unique ring structure that incorporates both nitrogen-containing rings. It is often utilized in medicinal chemistry and materials science for its diverse applications in drug development and material properties .
The synthesis of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate typically involves multi-step organic reactions. A common method includes the palladium-mediated Sonogashira coupling, which utilizes an appropriately substituted 4-amino-2-bromo-5-iodopyridine as a precursor. This method allows for the formation of the desired pyrrolopyridine structure through strategic coupling reactions under controlled conditions.
Synthetic Route:
Industrial production methods are less documented but likely follow similar synthetic pathways with optimizations for scale-up, focusing on yield and purity enhancement through efficient catalysis.
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate features a fused bicyclic structure comprising a pyrrole ring fused to a pyridine ring. The presence of the carboxylate group at the seventh position contributes to its reactivity profile.
Key Structural Data:
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate undergoes various chemical reactions:
Common Reaction Conditions:
The mechanism of action for Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate involves interactions with various biological targets, influencing several biochemical pathways. Related compounds have shown potential in modulating enzyme activity and cellular responses through:
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate exhibits distinct physical and chemical properties:
Relevant Data:
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate has several applications in scientific research:
The synthesis of functionally diverse pyrrolopyridine derivatives frequently necessitates strategic protection-deprotection sequences and transition metal-catalyzed cross-coupling reactions. Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (CAS: 945840-73-3) serves as a pivotal intermediate in such synthetic pathways, particularly requiring protection of its pyrrole nitrogen to enable subsequent functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a cornerstone for this purpose due to its exceptional stability under both basic and acidic conditions commonly encountered in multi-step syntheses [5] [9]. The SEM protection protocol involves treating the pyrrolopyridine core with SEM-Cl (C₆H₁₅ClOSi) in the presence of a non-nucleophilic base such as diisopropylethylamine, typically achieving yields exceeding 85% [7]. This reaction proceeds through electrophilic aromatic substitution, where the electron-rich pyrrole nitrogen attacks the electrophilic chloromethylene group of SEM-Cl, forming a stable N-alkylated product resistant to nucleophiles and mild organometallic reagents [5] [9].
The significance of SEM protection becomes evident in palladium-catalyzed Suzuki-Miyaura couplings, which enable critical carbon-carbon bond formation for structural diversification. SEM-protected methyl 6-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate undergoes coupling with diverse boronic acids under catalytic conditions. The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, base-activated transmetalation with the boronic acid, and reductive elimination to form the biaryl product [3] [6] [10]. This process exhibits broad functional group tolerance when optimized catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with tri-tert-butylphosphine ligands are employed. A critical advantage of SEM protection in this context is its orthogonal deprotection: The SEM group can be selectively removed using tetrabutylammonium fluoride (TBAF) or trifluoroacetic acid (TFA) without cleaving ester functionalities or other sensitive groups present in the molecule [7]. This selectivity was demonstrated in the synthesis of ACC1 inhibitors, where SEM deprotection with TFA yielded the target compound after Suzuki coupling with phenylboronic acid [7].
Table 1: Suzuki Coupling Partners for SEM-Protected Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Boronic Acid Reagent | Catalyst System | Reaction Conditions | Application |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | Biaryl derivatives for medicinal chemistry |
Heteroaryl boronic acids | Pd₂(dba)₃/P(t-Bu)₃ | THF, reflux | Extended π-systems for materials science |
Alkenyl boronic esters | Pd(OAc)₂, SPhos | Toluene/EtOH, 60°C | Conjugated diene synthesis |
Alkyl trifluoroborates | PdCl₂(dppf) | DMF, 100°C | Aliphatic side chain introduction |
Post-coupling deprotection methodologies have been refined to maximize efficiency. Magnesium bromide in ether provides a mild alternative to acidic conditions, particularly valuable for base-sensitive compounds [5] [9]. The synthetic utility of this protection/coupling/deprotection sequence is underscored by its application in preparing pharmaceutically relevant intermediates, including acetyl-CoA carboxylase (ACC1) inhibitors where molecular complexity requires precise regiochemical control [7]. The SEM group's stability during diverse transformations—including hydrolysis, alkylation, and coupling reactions—solidifies its role as the protecting group of choice for nitrogen-rich heterocycles like pyrrolopyridines.
The 1H-pyrrolo[2,3-c]pyridine system presents significant synthetic challenges due to the differential reactivity of its carbon positions and the potential for unwanted side reactions at the pyrrole nitrogen. Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate contains four principal modification sites: C-3, C-5, C-6, and the N-1 position. The C-3 position exhibits the highest electron density within the pyrrole ring, rendering it most susceptible to electrophilic aromatic substitution, while C-6 demonstrates exceptional reactivity toward oxidative addition with palladium catalysts when halogenated [7] [8]. This intrinsic reactivity disparity enables sequential functionalization through chemo- and regioselective strategies.
Electrophilic substitution preferentially occurs at C-3, as evidenced by Vilsmeier-Haack formylation yielding 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (CAS: 1260385-31-6) when the reaction is conducted with phosphorus oxychloride and DMF [1]. Bromination using bromine or N-bromosuccinimide (NBS) similarly targets C-3, providing a versatile handle for further transformations via cross-coupling reactions. However, the nitrogen atom must be protected before electrophilic substitution to prevent undesirable side reactions and low yields. The C-5 position exhibits moderate reactivity but requires carefully controlled conditions for selective functionalization. In contrast, the C-6 position demonstrates distinctive properties: When brominated, it becomes exceptionally reactive in palladium-catalyzed cross-couplings due to the electron-withdrawing effect of the adjacent 7-carboxylate group, which enhances oxidative addition kinetics [7]. This electronic activation facilitates Suzuki couplings even with challenging coupling partners, including electron-neutral and electron-deficient aryl boronic acids.
Table 2: Regioselective Modification Strategies for Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Position | Reactivity Profile | Preferred Reactions | Directing Strategies |
---|---|---|---|
N-1 (Pyrrole N-H) | Highly nucleophilic | SEM protection, alkylation | Protection essential prior to metalation |
C-3 | Electron-rich, π-excessive | Electrophilic substitution (Vilsmeier, bromination), Pd-catalyzed cross-coupling | Natural reactivity; no directing group needed |
C-5 | Moderate reactivity | Directed ortho-metalation after N-protection, halogenation | SEM protection enhances regiocontrol |
C-6 | Activated by C7-ester | Oxidative addition, Suzuki coupling | Bromination followed by Pd-catalyzed functionalization |
Directed ortho-metalation (DoM) strategies have been successfully implemented for functionalizing less reactive positions. After SEM protection, the strong coordination between alkyllithium reagents (e.g., n-BuLi) and the 7-carboxylate oxygen directs metalation to the adjacent C-5 position at cryogenic temperatures (-78°C). Subsequent quenching with electrophiles such as trimethyltin chloride, iodine, or dimethylformamide introduces diverse functional groups with high regiochemical fidelity [7]. This approach was critical in synthesizing multi-substituted analogs for structure-activity relationship studies of ACC1 inhibitors, where the C-5 position significantly influenced target binding affinity [7]. The compatibility of these transformations with the methyl ester functionality at C-7 underscores the versatility of methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate as a synthetic building block. The strategic application of protecting groups, coupled with understanding electronic gradients within the tricyclic system, enables predictable access to regionisomerically pure derivatives essential for medicinal chemistry and materials science applications.
The biological activity and physicochemical properties of fused pyrrolopyridine systems exhibit profound dependence on the specific ring fusion pattern. Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (linear [2,3-c] fusion) demonstrates distinct characteristics compared to its angular isomers, particularly methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate and methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate. These differences originate from electronic distribution variations and dipole moment orientations that influence intermolecular interactions and chemical behavior [1] [4] [7].
The [2,3-c] isomer (7-azaindole type) features a linear fusion where the pyrrole nitrogen is positioned adjacent to the pyridine nitrogen. This arrangement creates a hydrogen bonding motif where N-1 can serve as a hydrogen bond donor while the pyridine nitrogen (N-4) acts as an acceptor. This configuration is particularly advantageous in medicinal chemistry for forming bidentate interactions with biological targets, as demonstrated in ACC1 inhibitors where the [2,3-c] isomer exhibited superior binding affinity compared to the [3,2-c] analog [7]. In contrast, the [3,2-c] fusion (4-azaindole type) positions the pyridine nitrogen ortho to the fusion bond, resulting in altered electronic properties. Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate (CAS: 58306783) displays reduced dipole moment magnitude and different charge distribution, impacting its solubility and crystal packing behavior [4]. The [3,2-b] isomer (6-azaindole) shifts the ester group to the 5-position, fundamentally altering its spatial orientation relative to the nitrogen atoms.
Table 3: Comparative Physicochemical Properties of Pyrrolopyridine Isomers
Isomer Type | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Dipole Moment (Debye) | Electron Density at Key Atoms |
---|---|---|---|---|---|
[2,3-c] (7-Azaindole) | 945840-73-3 | C₉H₈N₂O₂ | 176.175 | 4.8 | High at C-3, N-1 donor strength |
[3,2-c] (4-Azaindole) | 58306783 | C₉H₈N₂O₂ | 176.175 | 3.2 | Moderate at C-3, N-1 less accessible |
[3,2-b] (6-Azaindole) | Not specified | C₉H₈N₂O₂ | 176.175 | 4.1 | High at C-2, N-1 donor/acceptor balance |
Synthetic accessibility varies considerably among isomers. The [2,3-c] system benefits from well-established routes involving Fischer indolization or condensation reactions, while [3,2-c] derivatives often require less direct approaches with lower overall yields [1] [8]. This synthetic advantage positions methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate as a preferred scaffold for drug discovery applications. Reactivity differences are particularly pronounced in cross-coupling chemistry: The C-6 bromo derivative of the [2,3-c] isomer exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to the C-5 bromo [3,2-b] analog, attributed to more effective transmission of the ester group's electron-withdrawing effect through the linear fusion [7]. Additionally, the hydrogen bonding capacity of the unprotected [2,3-c] system facilitates crystallization and polymorph control—a critical consideration in pharmaceutical development.
The strategic selection among these isomeric frameworks depends on the target application. For kinase inhibitors and nucleotide-mimetics, the [2,3-c] isomer's hydrogen bonding profile often provides optimal target engagement. In materials science applications requiring specific stacking interactions, the [3,2-c] isomer's altered dipole may offer advantages. Understanding these subtle but consequential distinctions enables rational design of pyrrolopyridine-based compounds with tailored properties.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7